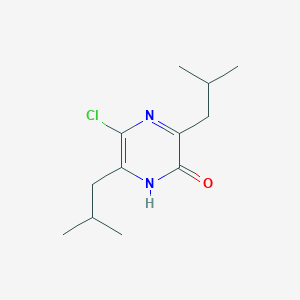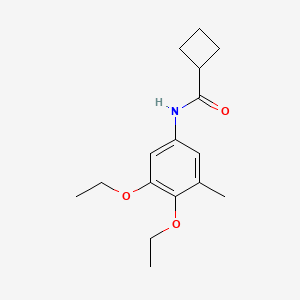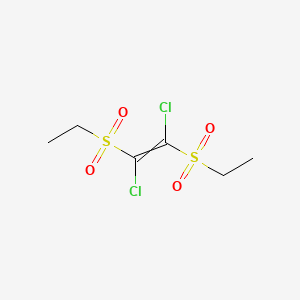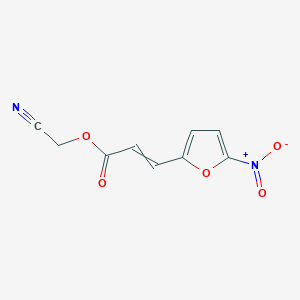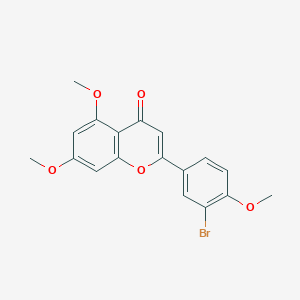![molecular formula C15H15N3 B14355737 3-Cyclopentylpyrimido[1,2-B]indazole CAS No. 90253-57-9](/img/structure/B14355737.png)
3-Cyclopentylpyrimido[1,2-B]indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopentylpyrimido[1,2-B]indazole is a heterocyclic compound featuring a fused tricyclic structure composed of a pyrimidine ring and an indazole moiety. This compound has garnered significant attention due to its potential pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentylpyrimido[1,2-B]indazole typically involves the condensation of 3-amino-1H-indazole with various carbonyl compounds. Commonly used catalysts include copper sulfate pentahydrate (CuSO4·5H2O), aluminum triflate (Al(OTf)3), and copper acetate (Cu(OAc)2) . The reaction conditions often involve heating the reactants in the presence of these catalysts to facilitate the formation of the desired tricyclic structure.
Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopentylpyrimido[1,2-B]indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve halogenation or alkylation using reagents like bromine (Br2) or alkyl halides
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Br2 in the presence of a catalyst like iron(III) bromide (FeBr3).
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives
Scientific Research Applications
3-Cyclopentylpyrimido[1,2-B]indazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting monoamine oxidase (MAO) and phosphodiesterase 10A (PDE10A)
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties
Mechanism of Action
The mechanism of action of 3-Cyclopentylpyrimido[1,2-B]indazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Indazole: A structurally related compound with similar pharmacological properties.
Pyrimido[1,2-B]indazole Derivatives: Compounds with different substituents on the pyrimidine or indazole rings
Uniqueness: 3-Cyclopentylpyrimido[1,2-B]indazole is unique due to its specific cyclopentyl substitution, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other pyrimido[1,2-B]indazole derivatives .
Properties
CAS No. |
90253-57-9 |
|---|---|
Molecular Formula |
C15H15N3 |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
3-cyclopentylpyrimido[1,2-b]indazole |
InChI |
InChI=1S/C15H15N3/c1-2-6-11(5-1)12-9-16-15-13-7-3-4-8-14(13)17-18(15)10-12/h3-4,7-11H,1-2,5-6H2 |
InChI Key |
WPHBYTVGMPXQOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CN3C(=C4C=CC=CC4=N3)N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


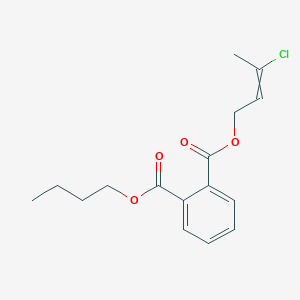
![4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2-tert-butyl-6-methylphenol)](/img/structure/B14355659.png)

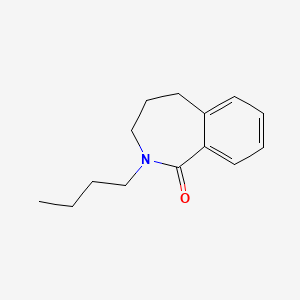

![N-{[(Tributylstannyl)sulfanyl]carbonothioyl}butan-1-amine](/img/structure/B14355681.png)
![N-Methyl-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide](/img/structure/B14355696.png)
![3,8-Dimethylpyrazino[2,3-f]quinoxaline](/img/structure/B14355702.png)
